molecular formula C21H20ClN3O2S B2679714 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1795302-46-3

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

カタログ番号 B2679714
CAS番号: 1795302-46-3
分子量: 413.92
InChIキー: BMJAQGFKKOKXCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are heterocyclic compounds that have drawn considerable attention due to their wide range of applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Quinazolinones are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

科学的研究の応用

Antitumor Activity

The compound has been studied for its antitumor properties. Specifically, a series of novel 4,6,7-trisubstituted quinazoline derivatives containing a benzothiazole moiety were synthesized and evaluated for their antitumor activity against human cancer cells. Among these derivatives, compound 11k demonstrated potent cytotoxicity against prostate cancer cells (PC-3). It inhibited colony formation, migration, and induced cell cycle arrest and apoptosis. Additionally, it increased intracellular reactive oxygen species, suggesting its potential as an anti-tumor agent targeting prostate cancer cells .

Heterocyclic Moieties in Drug Development

Heterocyclic compounds, including quinazolines, play a crucial role in drug development. Quinazolines exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities. Clinically approved drugs like afatinib, erlotinib, gefitinib, and lapatinib contain the quinazoline framework. Researchers continue to explore quinazolines as promising scaffolds for developing novel anticancer agents .

Structure-Activity Relationship (SAR) Studies

The decision to use 4-aminoquinazoline as a scaffold for study was based on prior investigations into the SAR exhibited by quinazoline derivatives. Understanding the relationship between the compound’s structure and its biological activity is essential for optimizing its therapeutic potential .

Benzothiazole Moiety

Compounds containing benzothiazole moieties have shown remarkable anti-tumor effects. Previous studies have reported that certain benzothiazole-containing compounds exhibit inhibitory activity against tumor cells. The presence of this moiety in our compound warrants further investigation to understand its specific role in antitumor activity .

Synthetic Routes and Conditions

The synthetic route for this compound involves several steps, including reactions with HCl, K2CO3, Et3N, and toluene. These synthetic details are crucial for reproducibility and scalability in drug development .

Comparison with Existing Drugs

Comparing the compound’s efficacy and safety profile with existing drugs (such as Gefitinib) provides insights into its potential clinical utility. Evaluating its pharmacokinetics, toxicity, and selectivity against different cancer cell lines will guide further research and development .

特性

IUPAC Name

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJAQGFKKOKXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。